Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate
Description
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl carboxylate ester at the 2-position of the indole scaffold. This structure is critical in medicinal chemistry, where the Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility . The compound is typically synthesized via multi-step reactions involving CuCl₂-catalyzed cyclization or coupling strategies, as demonstrated in analogous indole-piperidine derivatives .
Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBOLUXYOFKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid Intermediate
The Boc-protected piperidine-4-carboxylic acid is a key precursor. Its preparation is well documented and involves:
- Starting from piperidine-4-carboxylic acid.
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl group (Boc protection).
- Purification to yield the Boc-piperidinyl acid as a white solid.
Typical reaction conditions and yields:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of piperidine-4-carboxylic acid | Reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent (e.g., dichloromethane) under basic conditions | High (typically >90%) | Produces 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| Purification | Extraction, drying over sodium sulfate, concentration | - | White solid obtained |
This intermediate is commercially available and can also be synthesized in-house following literature protocols.
Coupling of Boc-Piperidinyl Moiety to Indole Core
The attachment of the Boc-piperidinyl group to the indole ring at the 5-position is typically achieved via amide or ester bond formation using carbodiimide-mediated coupling reactions.
- Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) are used as coupling agents.
- Triethylamine or N-ethyl-N,N-diisopropylamine serve as bases.
- Solvent: dichloromethane or tetrahydrofuran (THF).
- Reaction temperature: 0 to 25 °C.
- Reaction time: 5 to 10 hours.
Example reaction setup and yield:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with indole derivative | EDC·HCl, HOBt, triethylamine, dichloromethane, room temperature, 5 h | 70-88% | Reaction mixture quenched with sodium bicarbonate, extracted, dried, and purified by column chromatography |
This step efficiently forms the key amide linkage between the Boc-piperidinyl unit and the indole ring.
Esterification to Form Ethyl Ester
The ethyl ester group at the 2-carboxylate position of the indole is introduced either by:
- Direct esterification of the corresponding carboxylic acid with ethanol under acidic or basic catalysis.
- Alternatively, starting from ethyl indole-2-carboxylate derivatives and performing subsequent functionalization.
Typical esterification conditions:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis of diester precursors with lithium hydroxide monohydrate in ethanol/water | LiOH·H2O, EtOH/H2O, room temperature, 12-16 h | 98-100% | Followed by acidification and extraction to isolate the ethyl ester |
The use of lithium hydroxide monohydrate in ethanol-water mixtures at mild temperatures (25 °C) for 12-16 hours is a common and highly efficient method to selectively hydrolyze esters or convert diesters to monoesters, yielding the desired ethyl ester compound in excellent purity and yield.
Representative Experimental Procedure Summary
| Step | Procedure | Conditions | Yield | Characterization |
|---|---|---|---|---|
| Boc protection of piperidine-4-carboxylic acid | Reaction with Boc2O in dichloromethane, base present | RT, several hours | >90% | White solid, confirmed by NMR and MS |
| Coupling with indole derivative | EDC·HCl, HOBt, triethylamine in DCM | 0-25 °C, 5-10 h | 70-88% | Purified by chromatography, confirmed by 1H NMR, MS |
| Esterification/hydrolysis | LiOH·H2O in EtOH/H2O | 25 °C, 12-16 h | 98-100% | White solid, confirmed by 1H NMR, MS |
Analytical and Spectroscopic Characterization
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 230.3 [M+H]+ for Boc-piperidinyl acid intermediates).
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm), piperidine ring protons, and indole aromatic protons.
- Purity: Confirmed by chromatographic techniques and spectral data.
Research Findings and Optimization Notes
- The Boc protection is stable under the mild coupling and esterification conditions, allowing for selective functional group transformations.
- Carbodiimide-mediated coupling with HOBt and appropriate bases provides high yields and minimal side reactions.
- Lithium hydroxide-mediated hydrolysis in ethanol-water mixtures is highly selective and efficient for ester manipulation without Boc deprotection.
- Reaction times and temperatures are optimized to balance reaction completion and minimize degradation.
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Yield Range | Key Notes |
|---|---|---|---|
| Boc protection of piperidine-4-carboxylic acid | Boc2O, base, DCM, RT | >90% | Produces protected intermediate |
| Coupling to indole derivative | EDC·HCl, HOBt, triethylamine, DCM, 0-25 °C | 70-88% | Forms amide linkage |
| Esterification/hydrolysis | LiOH·H2O, EtOH/H2O, 25 °C, 12-16 h | 98-100% | Selective ester formation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the compound can lead to the formation of different indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related indole-piperidine derivatives, focusing on substituents, synthetic routes, and biological relevance.
Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Substituent Impact on Bioactivity :
- The tert-Boc group in the target compound enhances solubility and stability compared to tosyl (e.g., 5a–f) or sulfonamide (e.g., AB668) derivatives, which may improve pharmacokinetic profiles .
- Ethyl carboxylate at the indole 2-position is a common feature in intermediates for kinase inhibitors (e.g., Factor XIa, CK2), whereas benzyloxy or methoxy substitutions (e.g., compound 2, ) are more prevalent in antimicrobial agents .
Synthetic Efficiency :
- CuCl₂-catalyzed cyclization (e.g., compound 10a, 98% yield) offers higher efficiency compared to palladium-mediated hydrogenation (e.g., compound 5, 81% yield) .
- Multi-step syntheses involving sulfonamide or oxadiazole incorporation (e.g., AB668, 5a–f) require additional purification steps, reducing overall yields .
Biological Relevance :
Biological Activity
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 372.47 g/mol. The compound features an indole core, a piperidine ring, and a tert-butoxycarbonyl protecting group, which contribute to its unique biological properties.
Research indicates that this compound exhibits anti-inflammatory properties by modulating various biological pathways. Notably, it has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This inhibition is particularly relevant in the context of diseases characterized by excessive inflammatory responses.
Key Biological Activities:
- Anti-inflammatory Effects : Derivatives of this compound can inhibit the release of interleukin-1 beta, a key cytokine involved in inflammatory processes. This suggests potential applications in treating autoimmune diseases and other inflammatory disorders.
- PI3-Kinase Inhibition : The compound has shown selective inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition can potentially disrupt cancer cell proliferation and metastasis, indicating its utility in oncology .
Case Studies
- Inhibition of Pyroptosis : A study demonstrated that structural modifications to the compound could enhance its ability to inhibit pyroptotic cell death in immune cells, thereby reducing inflammation in experimental models of autoimmune diseases.
- Cancer Therapeutics : Research on related compounds has indicated that they can effectively inhibit tumor cell invasion through their action on PI3-kinase signaling pathways. This mechanism is crucial for developing targeted cancer therapies .
Comparative Biological Activity
The following table summarizes the biological activities and selectivity profiles of this compound compared to related compounds:
| Compound Name | Biological Activity | Selectivity | Remarks |
|---|---|---|---|
| This compound | Anti-inflammatory, PI3K inhibition | Selective for PI3K-a | Potential for autoimmune disease treatment |
| Tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Moderate anti-inflammatory | Non-selective | Lacks ethyl ester functionality |
| Tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate | Anti-tumor activity | Non-selective | Contains bromine substituent |
Q & A
Q. Maximizing Yields :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing temperature (80–100°C) and solvent (DMF or toluene) .
- Purify intermediates via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to remove unreacted starting materials .
- Monitor reaction progress with LCMS to terminate reactions at peak conversion .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the indole and Boc-protected piperidine. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.45 ppm, while the piperidine’s axial/equatorial protons show distinct splitting patterns (e.g., δ 3.02–3.09 ppm for piperidine CH₂ groups) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₇N₂O₄: 371.1965) .
- FT-IR : Identify ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .
What safety precautions are necessary when handling this compound?
Basic Research Question
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Mitigation :
- Use fume hoods and PPE (gloves, lab coat, goggles).
- Avoid strong oxidizers; store at 2–8°C in airtight containers .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
How does the tert-butoxycarbonyl group influence the compound’s reactivity in subsequent derivatization reactions?
Advanced Research Question
The Boc group:
- Stability : Resists nucleophilic attack under basic conditions but is cleaved by acids (e.g., HCl/EtOAc or TFA), enabling selective deprotection .
- Steric Effects : Hinders reactivity at the piperidine nitrogen, directing functionalization to the indole’s ethyl ester or 5-position .
- Case Study : In , HCl/EtOAc removed the Boc group with 54% yield, leaving the indole scaffold intact for further modifications.
What strategies can resolve contradictions in biological activity data observed across studies?
Advanced Research Question
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Structural Confirmation : Verify batch purity via HPLC (>95%) to rule out impurities affecting activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., CK2 kinase in ) .
How can X-ray crystallography using SHELX software confirm the molecular structure?
Advanced Research Question
- Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–C bonds: 1.48–1.52 Å) .
- Validation : Check R-factor convergence (<0.05) and electron density maps for missing/disordered atoms .
How to optimize purification methods for intermediates in the synthesis of this compound?
Q. Methodological Guidance
- Chromatography : Use gradient elution (petroleum ether:ethyl acetate from 10:0 to 1:1) for Boc-protected intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
- Yield Tracking : Compare TLC (Rf = 0.3 in 3:1 hexane:EtOAc) and LCMS ([M+H]+ = 371.2) to assess purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
